Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by its ethyl ester group, a methyl group, and a ketone functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of fine chemicals and as a building block for various materials.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate
- Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
- Ethyl 2-methyl-4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester group and the ketone functional group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(14)10-7(2)16-9-6-4-5-8(13)11(9)10/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAJETLBWXWCLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=O)CCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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